5-Chloro-4-(difluoromethoxy)picolinaldehyde
Overview
Description
Scientific Research Applications
Analytical Reagent Applications
Picolinaldehyde derivatives, including those with halogen substitutions, have been explored for their potential as analytical reagents. For instance, heterocyclic azomethine compounds, including picolinaldehyde derivatives, show promise due to their ability to form strongly colored chelates with metal ions, which can be utilized in spectrophotometric analyses (Otomo & Kodama, 1973).
Studies on Hydrogen Bonding and Tautomerism
Research has explored the stabilization of enol forms by strong hydrogen bonding and zwitterion-assisted interconversion in picolinaldehyde derivatives. These studies help in understanding the keto-enol tautomerism and the role of solvent and temperature in stabilizing different tautomers, which is crucial for designing compounds with desired reactivity and properties (Sigalov et al., 2010).
Synthesis of Novel Compounds
The ability of picolinaldehyde derivatives to undergo various reactions has been harnessed in the synthesis of novel compounds, including merocyanine dyes with imide functional groups. These compounds exhibit unique properties like triple hydrogen bonding to melamine receptors, highlighting their potential in developing new materials with specific optical properties (Würthner & Yao, 2003).
Selective Metal Ion Detection
Picolinaldehyde derivatives have been utilized for the selective determination of metal ions, such as cobalt, in complex samples. These compounds can form colored complexes with specific metal ions, enabling their use in selective detection methods, which are beneficial in analytical chemistry and environmental monitoring (Ariza, Pavón, & Pino, 1976).
Herbicide Development
Research has demonstrated the utility of picolinaldehyde derivatives in the synthesis of fluoropicolinate herbicides, providing a method for creating potent agricultural chemicals. This work illustrates the application of such derivatives in developing new herbicide molecules with potentially enhanced efficacy and specificity (Johnson et al., 2015).
Properties
IUPAC Name |
5-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGAZIUXJCKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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